molecular formula C17H13NO3 B10871350 (3Z)-3-{[(4-methylphenyl)amino]methylidene}-2H-chromene-2,4(3H)-dione

(3Z)-3-{[(4-methylphenyl)amino]methylidene}-2H-chromene-2,4(3H)-dione

Cat. No.: B10871350
M. Wt: 279.29 g/mol
InChI Key: KMBJIQWJFAKUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE typically involves the reaction of 4-toluidine with chromene-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE can be compared to other similar compounds, such as:

The uniqueness of 3-(4-TOLUIDINOMETHYLENE)-2H-CHROMENE-2,4-DIONE lies in its specific chromene core and the presence of the toluidine moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-hydroxy-3-[(4-methylphenyl)iminomethyl]chromen-2-one

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-10-14-16(19)13-4-2-3-5-15(13)21-17(14)20/h2-10,19H,1H3

InChI Key

KMBJIQWJFAKUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.